Deacetylvindoline

Catalog No.
S560116
CAS No.
3633-92-9
M.F
C23H30N2O5
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deacetylvindoline

CAS Number

3633-92-9

Product Name

Deacetylvindoline

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H30N2O5/c1-5-21-9-6-11-25-12-10-22(17(21)25)15-8-7-14(29-3)13-16(15)24(2)18(22)23(28,19(21)26)20(27)30-4/h6-9,13,17-19,26,28H,5,10-12H2,1-4H3/t17-,18+,19+,21+,22+,23-/m0/s1

InChI Key

ZDKMPOJNYNVYLA-PEGGBQQISA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C

Synonyms

(2β,3β,4β,5α,12R,19α)-6,7-Didehydro-3,4-dihydroxy-16-methoxy-1-methyl-aspidospermidine-3-carboxylic Acid Methyl Ester; 4-Desacetylvindoline; Deacetylvindoline; NSC 91993;

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C

Deacetylvindoline is a naturally occurring compound belonging to the class of terpene indole alkaloids. It is found in Catharanthus roseus, commonly known as the Madagascar periwinkle. While deacetylvindoline itself does not possess significant medicinal properties, it plays a crucial role in the biosynthesis of vindoline, a precursor to the vinca alkaloids, vinblastine and vincristine. These alkaloids have established applications in cancer treatment [].

Biosynthesis of Vinca Alkaloids

The biosynthesis of vinca alkaloids in Catharanthus roseus is a complex pathway involving numerous enzymes and intermediate metabolites. Deacetylvindoline occupies a specific step in this pathway [].

  • Deacetylvindoline formation: Deacetylvindoline is formed through the hydroxylation of desacetoxyvindoline by the enzyme deacetoxyvindoline 4-hydroxylase (D4H) [].
  • Role of deacetylvindoline: Deacetylvindoline serves as a substrate for the enzyme deacetylvindoline O-acetyltransferase (DAT). This enzyme catalyzes the addition of an acetyl group to a specific hydroxyl group on the deacetylvindoline molecule, converting it into vindoline [, ].

Research on Deacetylvindoline

Deacetylvindoline, as an intermediate in the vinca alkaloid pathway, has been the subject of research aimed at understanding and potentially manipulating the biosynthesis of these valuable medicinal compounds. Here are some specific areas of investigation:

  • Enzyme characterization: Studies have been conducted to characterize the enzymes involved in deacetylvindoline biosynthesis, such as D4H and DAT. This research helps to elucidate the mechanisms of action and potential targets for future manipulation [, ].
  • Metabolic engineering: Researchers have explored methods to engineer the metabolic pathway in Catharanthus roseus to enhance the production of vindoline and other vinca alkaloids. Understanding the role of deacetylvindoline in this pathway is crucial for such efforts [].

Deacetylvindoline is a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, commonly known as Madagascar periwinkle. This compound plays a crucial role in the biosynthesis of vindoline, which is a precursor for the anticancer drugs vinblastine and vincristine. Deacetylvindoline is characterized by its specific chemical structure, which includes a double bond and various functional groups that contribute to its biological activity and reactivity.

, particularly in its conversion to vindoline. The key reaction involves the enzyme deacetylvindoline O-acetyltransferase, which catalyzes the following transformation:

acetyl CoA+deacetylvindolineCoA+vindoline\text{acetyl CoA}+\text{deacetylvindoline}\rightleftharpoons \text{CoA}+\text{vindoline}

This reaction illustrates the transfer of an acetyl group from acetyl-CoA to deacetylvindoline, resulting in the formation of vindoline, a critical step in the biosynthetic pathway of various therapeutic alkaloids .

Deacetylvindoline exhibits significant biological activity, primarily due to its role as a precursor in the synthesis of vindoline. Vindoline itself has been shown to possess potent antitumor properties, making deacetylvindoline indirectly important in cancer treatment. Research indicates that manipulating the biosynthetic pathways involving deacetylvindoline can lead to increased production of vindoline and other related alkaloids, enhancing their therapeutic potential .

The synthesis of deacetylvindoline can be achieved through various methods, including:

  • Natural Extraction: Isolated from Catharanthus roseus through solvent extraction techniques.
  • Biotechnological Approaches: Genetic engineering of hairy root cultures of Catharanthus roseus to enhance the expression of enzymes involved in its biosynthesis, such as deacetylvindoline O-acetyltransferase .
  • Chemical Synthesis: Laboratory synthesis using organic chemistry techniques, including reactions with thionyl chloride to modify its structure .

Deacetylvindoline's primary application lies in its role as an intermediate in the production of vindoline and subsequently vinblastine and vincristine. These compounds are widely used in oncology for their effectiveness against various cancers, including lymphomas and testicular cancer. Additionally, research into deacetylvindoline may lead to novel therapeutic agents through metabolic engineering and synthetic biology approaches.

Studies have explored the interactions of deacetylvindoline with various enzymes and metabolites within Catharanthus roseus. For example, it has been demonstrated that overexpression of certain biosynthetic genes can alter the alkaloid profile in plant tissues, suggesting complex regulatory mechanisms at play . Furthermore, research indicates that interactions with other enzymes like minovincinine-19-O-acetyltransferase can influence the accumulation of related alkaloids .

Deacetylvindoline shares structural and functional similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
VindolineContains an acetoxy groupAntitumorDirectly involved in anticancer drug synthesis
CatharanthineSimilar indole structureAntitumorForms dimer with vindoline for drug synthesis
VinblastineDimeric form of vindolineAntitumorUsed clinically for cancer treatment
VincristineDimeric form with distinct side chainsAntitumorDifferent pharmacological profile compared to vinblastine

Deacetylvindoline is unique due to its specific role as a precursor in the biosynthetic pathway leading to vindoline while also being less studied than its more prominent derivatives like vinblastine and vincristine.

XLogP3

2.3

Dates

Last modified: 04-14-2024

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